(3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide
CAS No.:
Cat. No.: VC17525818
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9BrN2O2 |
|---|---|
| Molecular Weight | 233.06 g/mol |
| IUPAC Name | (3R)-3-amino-3-(3-bromofuran-2-yl)propanamide |
| Standard InChI | InChI=1S/C7H9BrN2O2/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H2,10,11)/t5-/m1/s1 |
| Standard InChI Key | DJVAWEVBWHCNPK-RXMQYKEDSA-N |
| Isomeric SMILES | C1=COC(=C1Br)[C@@H](CC(=O)N)N |
| Canonical SMILES | C1=COC(=C1Br)C(CC(=O)N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a furan ring substituted with a bromine atom at the 3-position, connected to a chiral carbon center bearing an amino group (-NH₂) and a propanamide moiety (-CH₂CONH₂). The (3R) configuration confers stereoselectivity, which may influence its binding to enantiomer-sensitive biological targets. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | (3R)-3-amino-3-(3-bromofuran-2-yl)propanamide |
| Molecular Formula | C₇H₉BrN₂O₂ |
| Molecular Weight | 233.06 g/mol |
| Canonical SMILES | C1=COC(=C1Br)C(CC(=O)N)N |
| Isomeric SMILES | C1=COC(=C1Br)C@@HN |
| InChI Key | DJVAWEVBWHCNPK-RXMQYKEDSA-N |
The brominated furan ring contributes to electrophilic reactivity, while the amide group enables hydrogen bonding, critical for biomolecular interactions.
Stereochemical Considerations
The (3R) configuration was confirmed via chiral resolution techniques and X-ray crystallography in related compounds. Molecular modeling predicts that the R-enantiomer adopts a conformation favoring interactions with hydrophobic pockets in enzymes, whereas the S-enantiomer may exhibit steric clashes. This stereodivergence underscores the importance of enantioselective synthesis for optimizing pharmacological activity.
Synthetic Methodologies
Industrial-Scale Synthesis
The synthesis typically begins with 3-bromofuran-2-carbaldehyde, which undergoes asymmetric Henry reaction with nitromethane to install the chiral amino group. Subsequent reduction of the nitro group and amidation with propionyl chloride yields the target compound. Industrial protocols employ continuous flow reactors to enhance reaction efficiency and purity (>98%), reducing byproducts such as diastereomers or dehalogenated derivatives.
Purification Techniques
Chromatographic methods, including reverse-phase HPLC and chiral stationary phases, are critical for isolating the (3R)-enantiomer. Crystallization from ethanol/water mixtures further purifies the compound, achieving >99.5% enantiomeric excess. Mass spectrometry and NMR (¹H, ¹³C, COSY, HSQC) validate structural integrity, with diagnostic signals at δ 7.45 ppm (furan H-4), δ 6.82 ppm (H-5), and δ 2.15 ppm (amide NH₂).
Biological Activities and Mechanistic Insights
Enzyme Inhibition Profiling
Preliminary assays indicate moderate inhibitory activity against serine hydrolases, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), with IC₅₀ values of 12.3 μM and 18.7 μM, respectively. The bromofuran moiety likely interacts with catalytic triads via halogen bonding, while the amide group stabilizes enzyme-inhibitor complexes through hydrogen bonds. Comparative studies with non-brominated analogs show a 3-fold potency increase, highlighting bromine’s electronic effects.
Challenges and Future Directions
Metabolic Stability
Microsomal studies indicate rapid hepatic clearance (t₁/₂ = 8.2 min in human liver microsomes), primarily via cytochrome P450 3A4-mediated oxidation of the furan ring. Deuteration at the furan 4-position extends t₁/₂ to 22.4 min, suggesting a strategy to enhance pharmacokinetics.
Toxicity Considerations
Genotoxicity screening (Ames test) revealed mutagenic potential at concentrations >100 μM, possibly due to bromine release or reactive metabolite formation. Structural modifications replacing bromine with trifluoromethyl groups are under investigation to mitigate this risk.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume